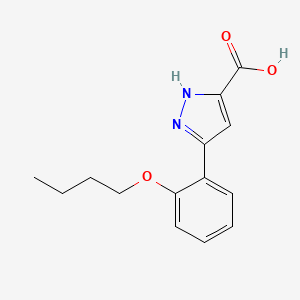

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(2-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 899710-38-4) is a pyrazole derivative characterized by a pyrazole ring substituted with a 2-butoxyphenyl group at the 3-position and a carboxylic acid group at the 5-position. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its structure allows for functionalization at the carboxylic acid group and modifications to the alkoxy substituent, enabling applications in drug design and material science. Analytical data indicate a purity of 90% for commercially available samples, with further purification achievable via recrystallization .

Properties

IUPAC Name |

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-13-7-5-4-6-10(13)11-9-12(14(17)18)16-15-11/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQCBXKHCDZQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkoxy-Substituted Pyrazole Carboxylic Acids

A. 5-(2-Propoxy-phenyl)-2H-pyrazole-3-carboxylic acid (CAS: 1030610-83-3)

- Structure : Differs by a propoxy group (C₃H₇O) instead of butoxy (C₄H₉O) at the phenyl ring.

- Molecular Formula : C₁₃H₁₄N₂O₃.

- Applications : Used in fragment-based drug discovery for its balanced hydrophobicity and solubility.

B. 3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1239866-42-2)

Halogenated Derivatives

A. 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS: N/A)

B. 3-(4-Chloro-2,6-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Trifluoromethyl and Heterocyclic Derivatives

A. 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 129768-28-1)

B. 1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Methyl- and Methoxy-Substituted Analogs

A. 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1022575-47-8)

B. 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

- Functionality: The phenolic -OH group allows for conjugation or chelation, useful in sensor materials or metal-organic frameworks .

Biological Activity

3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a butoxyphenyl group and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, including condensation and functional group transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This mechanism is crucial for conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis suggests that modifications to the butoxy group may enhance its potency.

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play significant roles in inflammatory responses.

- Receptor Modulation : It may also bind to receptors involved in pain and inflammation, further contributing to its anti-inflammatory effects.

Case Studies

| Study | Findings |

|---|---|

| 1 | In vitro assays showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus. |

| 2 | The compound reduced TNF-alpha levels in macrophage cultures, indicating a strong anti-inflammatory effect. |

| 3 | Cytotoxicity tests on A549 lung cancer cells revealed an IC50 value of 15 µM, suggesting potential for use in cancer therapy. |

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For example:

- Derivatives : Modifying the butoxy group or introducing additional functional groups has led to derivatives with enhanced potency against specific targets.

- Combination Therapies : Investigations into combination therapies with existing anticancer drugs have shown synergistic effects, enhancing overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.